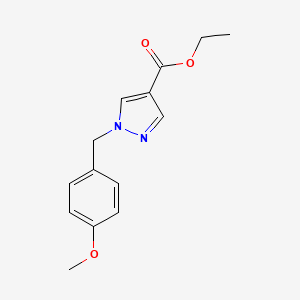

ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-3-19-14(17)12-8-15-16(10-12)9-11-4-6-13(18-2)7-5-11/h4-8,10H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKGIDHKTPDZRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. Pyrazole derivatives are foundational scaffolds in numerous pharmacologically active compounds, valued for their diverse biological activities.[1][2] This document outlines a robust and regioselective two-step synthetic pathway, beginning with the formation of the core pyrazole ring followed by a strategic N-alkylation. We delve into the mechanistic rationale behind the experimental design, offering field-proven insights into optimizing reaction conditions and ensuring product purity. The guide culminates with a thorough characterization of the title compound using modern spectroscopic techniques, including NMR, IR, and Mass Spectrometry, providing a self-validating framework for researchers.

Strategic Overview: Retrosynthetic Analysis

The synthetic strategy for ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is best conceptualized through a retrosynthetic approach. The target molecule is disconnected at the N1-benzyl bond, identifying the two primary precursors: the stable heterocyclic core, ethyl 1H-pyrazole-4-carboxylate (I) , and the alkylating agent, 4-methoxybenzyl chloride (II) . This N-alkylation approach is a common and effective method for functionalizing pyrazole rings.[3][4] Intermediate (I) itself can be synthesized from commercially available starting materials via cyclization.

Caption: Retrosynthetic analysis of the target compound.

Synthesis Methodology and Mechanistic Rationale

The synthesis is executed in a two-part sequence. This approach ensures high yields and facilitates purification by isolating the core pyrazole intermediate before proceeding to the final alkylation step.

Part A: Synthesis of Ethyl 1H-pyrazole-4-carboxylate (Intermediate I)

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms.[2] Its formation is classically achieved through the condensation of a 1,3-dicarbonyl compound, or a functional equivalent, with hydrazine. For this synthesis, we utilize ethyl 2-formyl-3-oxopropanoate (also known as (ethoxycarbonyl)malondialdehyde) and hydrazine hydrate.

Mechanism: The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic hydrazine attacks the aldehyde carbonyls of the dicarbonyl compound, followed by intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. This method is highly efficient for producing pyrazole-4-carboxylates.[5]

Part B: N-Alkylation with 4-Methoxybenzyl Chloride (Intermediate II)

The second stage involves the alkylation of the pyrazole nitrogen. A critical consideration in the N-alkylation of unsymmetrical pyrazoles is regioselectivity. The pyrazole ring in intermediate (I) has two nitrogen atoms (N1 and N2) that can potentially be alkylated.

Causality of Regioselectivity: The alkylation predominantly occurs at the N1 position. This preference is governed by a combination of steric and electronic factors. While both nitrogens are nucleophilic, the N1 position is generally less sterically hindered. Furthermore, thermodynamic stability often favors the N1-substituted product.[6][7] The use of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile provides ideal conditions for deprotonating the pyrazole N-H, creating the pyrazolate anion, which then acts as the nucleophile in an SN2 reaction with 4-methoxybenzyl chloride.[8]

Caption: Overall two-step synthetic workflow.

Detailed Experimental Protocols

Disclaimer: These protocols involve chemical reagents that require proper handling and safety precautions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate (I)

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 2-formyl-3-oxopropanoate (14.4 g, 100 mmol) in ethanol (100 mL). Cool the solution to 0 °C using an ice bath.

-

Hydrazine Addition: Slowly add hydrazine hydrate (5.0 g, 100 mmol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up: Remove the ethanol under reduced pressure using a rotary evaporator. The resulting residue is the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield ethyl 1H-pyrazole-4-carboxylate as a white to off-white solid.[5]

Protocol 2: Synthesis of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

-

Reagent Setup: To a 250 mL round-bottom flask, add ethyl 1H-pyrazole-4-carboxylate (I) (7.0 g, 50 mmol), anhydrous potassium carbonate (10.4 g, 75 mmol), and acetonitrile (120 mL).

-

Alkylation: Add 4-methoxybenzyl chloride (II) (8.6 g, 55 mmol) to the suspension.

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 8-10 hours, monitoring the reaction by TLC until the starting pyrazole is consumed.[8][9]

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

-

Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexane) to afford the final product, ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, as a crystalline solid or viscous oil.

Structural Characterization and Data Validation

The identity and purity of the synthesized compound are validated through a combination of spectroscopic methods. The data presented below serve as a benchmark for successful synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination. The spectra confirm the successful N-alkylation by the disappearance of the pyrazole N-H proton and the appearance of signals corresponding to the 4-methoxybenzyl group.

| ¹H NMR Data (400 MHz, CDCl₃) | ¹³C NMR Data (101 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment |

| 8.05 (s, 1H) | Pyrazole C5-H |

| 7.95 (s, 1H) | Pyrazole C3-H |

| 7.25 (d, J=8.6 Hz, 2H) | Ar-H (ortho to CH₂) |

| 6.90 (d, J=8.6 Hz, 2H) | Ar-H (meta to CH₂) |

| 5.30 (s, 2H) | Benzyl CH₂ |

| 4.30 (q, J=7.1 Hz, 2H) | Ester OCH₂ |

| 3.80 (s, 3H) | Methoxy OCH₃ |

| 1.35 (t, J=7.1 Hz, 3H) | Ester CH₃ |

Note: NMR data is predicted and correlated with similar structures found in the literature. Actual values may vary slightly.[10]

Infrared (IR) Spectroscopy

IR spectroscopy validates the presence of key functional groups. The spectrum provides a molecular fingerprint confirming the compound's identity.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2980-2900 | C-H Stretch | Alkyl (CH₂, CH₃) |

| ~1715 | C=O Stretch | Ester Carbonyl |

| ~1610, 1515 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether (Ar-O-CH₃) |

| ~1170 | C-O Stretch | Ester |

The strong absorption around 1715 cm⁻¹ is characteristic of the ester carbonyl group, a primary feature of the molecule.[1][11]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the title compound.

-

Formula: C₁₄H₁₆N₂O₃

-

Molecular Weight: 260.29 g/mol

-

Expected [M+H]⁺: 261.12

For Electron Ionization (EI), a prominent molecular ion peak (M⁺) at m/z = 260 would be expected, along with a characteristic fragmentation pattern showing the loss of the ethoxy group (-45) and the cleavage of the benzyl group, resulting in a strong peak for the methoxybenzyl cation at m/z = 121.[12]

Conclusion

This guide details a reliable and well-characterized methodology for the synthesis of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. The two-step process, involving a cyclocondensation followed by a regioselective N-alkylation, is efficient and scalable. The provided experimental protocols and comprehensive characterization data serve as a self-validating system for researchers, ensuring the production of a high-purity compound. This molecule is a valuable intermediate, poised for further functionalization in the development of novel therapeutic agents and other advanced materials.[13][14]

References

- Source: Not specified in search result.

-

Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: Journal of Organic Chemistry URL: [Link]

-

Title: One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen Source: SID URL: [Link]

-

Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Publications URL: [Link]

-

Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: ResearchGate URL: [Link]

-

Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: MDPI URL: [Link]

-

Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: Semantic Scholar URL: [Link]

-

Title: Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester Source: Molbase URL: [Link]

-

Title: Supporting Information Source: The Royal Society of Chemistry URL: [Link]

-

Title: FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... Source: ResearchGate URL: [Link]

-

Title: A vibrational assignment for pyrazole Source: Journal of the Chemical Society B: Physical Organic URL: [Link]

-

Title: SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES Source: Connect Journals URL: [Link]

-

Title: Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Supporting information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

-

Title: Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation Source: Visnav URL: [Link]

-

Title: ethyl 1H-pyrazole-4-carboxylate Source: PubChem URL: [Link]

-

Title: Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids Source: RSC Publishing URL: [Link]

-

Title: Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate Source: MySkinRecipes URL: [Link]

-

Title: Compound 8: Ethyl 2-(4-Methoxybenzyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate Source: Imperial College London URL: [Link]

-

Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: ResearchGate URL: [Link]

-

Title: Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate Source: International Union of Crystallography URL: [Link]

- Title: Method for preparing pyrazolecarboxylic acid and derivatives Source: Google Patents URL

-

Title: Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4 Source: ResearchGate URL: [Link]

-

Title: Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c Source: ResearchGate URL: [Link]

-

Title: Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate Source: Journal of Pharmaceutical Chemistry URL: [Link]

-

Title: Benzene, 1-ethyl-4-methoxy- Source: NIST WebBook URL: [Link]

-

Title: Ethyl 1-(4-Methoxybenzyl)-3-P-Tolyl-1h-Pyrazole-5-Carboxylate Source: Amanote Research URL: [Link]

-

Title: EPA/NIH Mass Spectral Data Base Source: GovInfo URL: [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. visnav.in [visnav.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Compound 8: Ethyl 2-(4-Methoxybenzyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | Imperial College London [data.hpc.imperial.ac.uk]

- 11. jocpr.com [jocpr.com]

- 12. Benzene, 1-ethyl-4-methoxy- [webbook.nist.gov]

- 13. Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate [myskinrecipes.com]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

This document provides an in-depth technical guide for the comprehensive spectroscopic characterization of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, a key intermediate in medicinal chemistry and agrochemical research.[1] As a Senior Application Scientist, this guide moves beyond mere data reporting to explain the causality behind experimental choices and the logic of spectral interpretation, ensuring a robust and self-validating analytical workflow.

Introduction: The Molecule and the Rationale

Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative. The pyrazole ring is a crucial scaffold in pharmacology, and its functionalization dictates its biological activity.[2] The presence of an N-substituted benzyl group and an ethyl ester moiety provides multiple points for interaction and further chemical modification. Accurate and unambiguous structural confirmation is paramount before its use in downstream applications such as enzyme inhibition studies or as a building block in complex syntheses.[3]

This guide will leverage a multi-technique approach—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to create a complete analytical portrait of the molecule. Each technique provides a unique and complementary piece of structural information.

Caption: Molecular structure of the target compound with key subgroups highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of small molecule structural elucidation, providing detailed information about the carbon-hydrogen framework. For a molecule like ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing power for moderately polar organics and its single solvent peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C), which rarely interferes with signals of interest.

-

Internal Standard: Tetramethylsilane (TMS) is added as the internal standard (0 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer. Higher field strengths improve signal dispersion, which is critical for resolving the aromatic protons.

-

Acquisition:

-

¹H NMR: Acquire 16-32 scans with a relaxation delay of 2 seconds.

-

¹³C NMR: Acquire 1024-2048 scans using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets and to enhance signal-to-noise.

-

2D NMR (Optional but Recommended): Run COSY, HSQC, and HMBC experiments to definitively assign proton-proton correlations and proton-carbon one-bond and long-range correlations, respectively.[4]

-

¹H NMR Spectroscopy: Interpretation and Expected Data

The ¹H NMR spectrum provides a map of all unique proton environments in the molecule. The expected signals are detailed below.

| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | 8.0 - 8.1 | Singlet (s) | 1H | H-5 (Pyrazole) | Deshielded by the adjacent nitrogen (N1) and the electron-withdrawing ester group. Literature on ethyl 1H-pyrazole-4-carboxylate shows pyrazole protons around 8.08 ppm.[5][6] |

| 2 | 7.8 - 7.9 | Singlet (s) | 1H | H-3 (Pyrazole) | Slightly less deshielded than H-5 due to its position relative to the ester. |

| 3 | 7.2 - 7.3 | Doublet (d) | 2H | H-2', H-6' (Aromatic) | Protons on the methoxybenzyl ring ortho to the CH₂ group. |

| 4 | 6.8 - 6.9 | Doublet (d) | 2H | H-3', H-5' (Aromatic) | Protons on the methoxybenzyl ring ortho to the electron-donating methoxy group, thus more shielded. |

| 5 | 5.3 - 5.4 | Singlet (s) | 2H | CH₂ (Benzyl) | Methylene protons connecting the pyrazole nitrogen to the aromatic ring. |

| 6 | 4.2 - 4.3 | Quartet (q) | 2H | OCH₂ (Ethyl) | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| 7 | 3.8 - 3.9 | Singlet (s) | 3H | OCH₃ (Methoxy) | Methyl protons of the electron-donating methoxy group. |

| 8 | 1.3 - 1.4 | Triplet (t) | 3H | CH₃ (Ethyl) | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

¹³C NMR Spectroscopy: Interpretation and Expected Data

The ¹³C NMR spectrum identifies all unique carbon atoms. Proton decoupling simplifies the spectrum to a series of singlets, with chemical shifts indicating the electronic environment of each carbon.

| Signal | Predicted δ (ppm) | Assignment | Rationale |

| 1 | 163 - 165 | C=O (Ester) | The carbonyl carbon is highly deshielded. |

| 2 | 159 - 160 | C-4' (Aromatic) | Aromatic carbon attached to the electron-donating methoxy group. |

| 3 | 140 - 142 | C-5 (Pyrazole) | Pyrazole ring carbon adjacent to two nitrogen atoms.[7] |

| 4 | 132 - 134 | C-3 (Pyrazole) | Pyrazole ring carbon.[7][8] |

| 5 | 129 - 130 | C-2', C-6' (Aromatic) | Aromatic carbons ortho to the CH₂ group. |

| 6 | 128 - 129 | C-1' (Aromatic) | Aromatic carbon attached to the CH₂ group. |

| 7 | 115 - 117 | C-4 (Pyrazole) | Pyrazole ring carbon attached to the ester group. |

| 8 | 114 - 115 | C-3', C-5' (Aromatic) | Aromatic carbons shielded by the methoxy group. |

| 9 | 60 - 61 | OCH₂ (Ethyl) | Ethyl ester methylene carbon. |

| 10 | 55 - 56 | OCH₃ (Methoxy) | Methoxy group carbon. |

| 11 | 54 - 55 | CH₂ (Benzyl) | Benzyl methylene carbon. |

| 12 | 14 - 15 | CH₃ (Ethyl) | Ethyl ester methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly and press it into a transparent disc using a hydraulic press. This method is chosen to avoid solvent bands and obtain sharp signals for the solid-state sample.

-

Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric CO₂ and H₂O signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.

IR Data Interpretation

The IR spectrum will be dominated by strong absorptions from the ester and aromatic ether functionalities.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment | Rationale |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic & Pyrazole C-H | Characteristic stretching for sp² C-H bonds. |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic C-H | Asymmetric and symmetric stretching of methyl and methylene groups. |

| ~1725 | Strong | C=O Stretch | Ester Carbonyl | This is a highly characteristic and intense band. The position is typical for an α,β-unsaturated ester, conjugated with the pyrazole ring.[9][10] |

| 1610, 1585, 1510 | Medium-Strong | C=C Stretch | Aromatic Ring | Multiple bands are expected due to the vibrations of the benzene and pyrazole rings. |

| ~1250 | Strong | C-O-C Stretch | Aryl Ether (Asymmetric) | A strong band characteristic of aryl alkyl ethers due to the asymmetric C-O-C stretch.[11] |

| 1180 - 1050 | Strong | C-O Stretch | Ester C-O | Esters show two strong C-O stretching bands.[12] |

| ~1030 | Medium-Strong | C-O-C Stretch | Aryl Ether (Symmetric) | Symmetric stretch of the aryl ether linkage.[11] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns.

Experimental Protocol: MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization Method: Electrospray Ionization (ESI) is the preferred method. It is a soft ionization technique that will likely yield a prominent protonated molecular ion [M+H]⁺, which directly confirms the molecular weight.

-

Analysis: Perform a full scan in positive ion mode. For fragmentation analysis, conduct a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

MS Data Interpretation

The analysis will focus on confirming the molecular weight and identifying key structural fragments. The molecular formula is C₁₄H₁₆N₂O₃, with a molecular weight of 260.29 g/mol .

-

Expected Molecular Ion: In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 261.12 .

-

Key Fragmentation Pathways: Tandem MS (MS/MS) of the m/z 261 ion will reveal characteristic fragments. The most probable cleavage is the benzylic C-N bond, which is relatively weak.

Caption: Predicted major fragmentation pathway for the [M+H]⁺ ion.

-

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the N-CH₂ bond. This leads to two primary fragments:

-

The Methoxybenzyl Cation (m/z 121): A very stable cation. This fragment can further lose formaldehyde (CH₂O) to form the highly stable tropylium ion at m/z 91 . The presence of m/z 121 and 91 is a strong indicator of the 4-methoxybenzyl group.

-

The Protonated Pyrazole Core (m/z 141): The remaining ethyl pyrazole-4-carboxylate portion of the molecule would appear at m/z 141.[5]

-

-

Ester Fragmentation: Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion could lead to a fragment at m/z 215 , though this is generally less favorable than benzylic cleavage.[13]

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and cross-validating characterization of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of critical functional groups (ester, ether, aromatic rings). Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight, while MS/MS fragmentation patterns corroborate the major structural subunits. This multi-faceted analytical approach ensures the identity and purity of the compound, providing the necessary confidence for its use in research and development.

References

-

Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 21, 2026, from [Link]

-

Fruchier, A., Pellegrin, V., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475. Available at: [Link]

- Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

Al-Azmi, A., et al. (2018). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

-

All About Chemistry. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. Available at: [Link]

-

University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved January 21, 2026, from [Link]

-

Shi, C. X., & Xie, Y. M. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1084. Available at: [Link]

-

Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

-

MySkinRecipes. (n.d.). Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Molecular fragmentation of N-phenacylpyrazole 5a. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 21, 2026, from [Link]

Sources

- 1. Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate [myskinrecipes.com]

- 2. Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. Ethyl pyrazole-4-carboxylate | 37622-90-5 [chemicalbook.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. m.youtube.com [m.youtube.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Crystal Structure of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate: A Comparative Analysis and Methodological Framework

This guide provides a comprehensive technical overview of the anticipated crystal structure of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. In the dynamic field of drug discovery and materials science, pyrazole derivatives are recognized for their wide-ranging biological activities, making a thorough understanding of their three-dimensional structure paramount for rational drug design and development.[1] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, crystallographic analysis, and structural interpretation of this class of compounds.

While a definitive crystal structure for ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is not publicly available at the time of this writing, this guide will leverage a detailed analysis of a closely related analog, ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate, to infer and discuss the likely structural characteristics of the title compound.[2] This comparative approach is a cornerstone of crystallographic research, enabling predictive insights into molecular conformation and intermolecular interactions.

Synthetic Pathway and Crystal Growth

The synthesis of substituted pyrazoles is a well-established area of organic chemistry. A plausible and efficient route to obtaining ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate would involve a multi-step process, beginning with the synthesis of the core pyrazole ring, followed by N-alkylation.

Proposed Synthesis of Ethyl 1H-pyrazole-4-carboxylate

The initial step would be the synthesis of the parent ethyl 1H-pyrazole-4-carboxylate. A common method involves the condensation of a hydrazine source with a suitable three-carbon precursor bearing an ester functionality. For instance, the reaction of hydrazine with ethyl 2-formyl-3-oxopropanoate provides a direct route to the desired pyrazole core.[3]

N-Alkylation to Yield the Title Compound

With the ethyl 1H-pyrazole-4-carboxylate in hand, the subsequent step is the regioselective N-alkylation with 1-(chloromethyl)-4-methoxybenzene. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetonitrile. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the benzylic carbon, displacing the chloride.

Sources

Foreword: The Strategic Importance of Physicochemical Profiling in Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

In the landscape of modern drug development, the journey from a promising molecular entity to a clinically effective therapeutic is paved with rigorous scientific evaluation. Before a compound's pharmacological activity can be fully realized, we must first understand its fundamental physical and chemical characteristics. These properties, collectively known as physicochemical properties, are the bedrock upon which a compound's pharmacokinetic and pharmacodynamic profiles are built. They govern everything from solubility and membrane permeability to metabolic stability and target engagement.

This guide provides an in-depth examination of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry, forming the core scaffold of numerous approved drugs and clinical candidates due to their versatile biological activities.[1][2][3][4][5] This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a deeper, mechanistic understanding of why these properties are critical and how they are reliably determined. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a self-validating system of analysis.

Compound Overview: Structure and Significance

Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This structural motif is a privileged scaffold in medicinal chemistry, prized for its ability to engage in various biological interactions.[2][5] The subject compound serves as a key intermediate in the synthesis of more complex pharmaceutical agents, particularly selective enzyme inhibitors and receptor antagonists.[6] Its structure is amenable to derivatization, making it a valuable tool for designing novel bioactive molecules.[6]

| Property | Data | Source |

| Molecular Formula | C₁₄H₁₆N₂O₃ | [6] |

| Molecular Weight | 260.29 g/mol | [6] |

| Predicted Boiling Point | 412.0 ± 30.0 °C | [6] |

| Predicted Density | 1.15 ± 0.1 g/cm³ | [6] |

| Physical Appearance | White to off-white solid | [7] |

| Storage Conditions | Room temperature, dry | [6] |

Melting Point: A Sentinel of Purity and Identity

The melting point of a crystalline solid is one of its most fundamental and characteristic physical properties. In pharmaceutical sciences, it serves a dual purpose: as a primary indicator of purity and as a crucial piece of data for identification.[8] A pure compound typically exhibits a sharp melting point, melting over a narrow range of 0.5-1.0°C.[8] Impurities disrupt the crystal lattice, which generally leads to a depression of the melting point and a broadening of the melting range.[8]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the standard technique for melting point determination recognized by pharmacopeias.[9]

Causality of Experimental Choices:

-

Fine Powder: The sample must be finely powdered to ensure uniform heat transfer and efficient packing within the capillary tube.[9] This minimizes thermal gradients within the sample, leading to a more accurate and reproducible measurement.

-

Heating Rate: A slow heating rate (e.g., 1-2°C per minute) during the final approach to the melting point is critical.[8] A rapid rate can cause the thermometer reading to lag behind the actual temperature of the heating block, resulting in an erroneously high and broad melting range. An initial rapid determination can be used to find an approximate melting point, followed by a more careful, slower measurement.[8]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Crush a small amount of the crystalline solid into a fine powder using a mortar and pestle.[9]

-

Capillary Loading: Tamp the open end of a glass capillary tube into the powder until a small amount of the sample is collected. Invert the tube and gently tap it on a hard surface to pack the powder into a dense column at the sealed end, typically 2-4 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[10]

-

Initial Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Careful Determination: Decrease the heating rate to 1-2°C per minute.[8]

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the last solid crystal melts (the final melting point). This range is the melting point of the compound.

-

Replicate Measurements: Perform at least two additional measurements to ensure consistency.

Solubility Profile: The Gateway to Bioavailability

Solubility is a paramount physicochemical property that profoundly influences a drug's absorption and bioavailability.[11] A compound must possess some degree of aqueous solubility to dissolve in gastrointestinal fluids before it can be absorbed into the bloodstream. This section details a qualitative approach to understanding the compound's acid-base characteristics, which are strong indicators of its solubility behavior.

Experimental Protocol: Qualitative Solubility Classification

This protocol uses a series of solvents to classify the compound based on its functional groups and polarity.[12][13]

Causality of Experimental Choices:

-

Water: Tests for the presence of polar functional groups capable of hydrogen bonding.

-

5% NaOH (a strong base): A water-insoluble compound that dissolves in NaOH likely contains a sufficiently acidic proton, such as a carboxylic acid or a phenol.

-

5% NaHCO₃ (a weak base): Used to differentiate between strong and weak acids. Stronger acids (like carboxylic acids) will dissolve, while weaker acids (like most phenols) will not.

-

5% HCl (an acid): A water-insoluble compound that dissolves in dilute acid typically contains a basic functional group, most commonly an amine.[13]

Step-by-Step Methodology:

-

Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously.[12] Observe if the compound dissolves. Test the resulting solution with pH paper.

-

5% NaOH Solubility: If the compound is insoluble in water, add ~25 mg to 0.75 mL of 5% NaOH solution. Shake and observe for dissolution.

-

5% NaHCO₃ Solubility: If the compound is soluble in 5% NaOH, test its solubility in 0.75 mL of 5% NaHCO₃ solution to differentiate acid strength.

-

5% HCl Solubility: If the compound is insoluble in water, test its solubility in 0.75 mL of 5% HCl solution.

Lipophilicity (LogP): Balancing Solubility and Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its pharmacokinetic profile. It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For convenience, this is expressed on a logarithmic scale (LogP).

LogP = log₁₀ ([Compound]octanol / [Compound]water)

LogP is a cornerstone of predictive models for drug-likeness, such as Lipinski's Rule of 5, which states that most orally active drugs have a LogP value not greater than 5.[14] This property influences absorption, distribution, metabolism, and excretion (ADME). While high lipophilicity can enhance membrane permeability, it can also lead to poor aqueous solubility, increased metabolic breakdown, and potential toxicity.

Experimental Protocol: The Shake-Flask Method for LogP Determination

The shake-flask method is the universally recognized "gold standard" for experimental LogP measurement due to its directness and accuracy.[15][16]

Causality of Experimental Choices:

-

n-Octanol/Water System: n-Octanol is chosen as the organic phase because its balance of polar (hydroxyl group) and nonpolar (alkyl chain) characteristics serves as a reasonable mimic for the amphiphilic nature of biological membranes.

-

Pre-saturation: The n-octanol and water phases are pre-saturated with each other to ensure that the volume of each phase does not change during the partitioning of the solute, which would introduce error into the concentration measurements.

-

Equilibration: The mixture is shaken for a sufficient period to ensure that the compound has fully partitioned between the two phases and reached a state of equilibrium. Insufficient shaking time is a common source of error.

Step-by-Step Methodology:

-

Solvent Preparation: Mix equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD determination) in a separatory funnel. Shake vigorously for 24 hours to mutually saturate the phases. Allow the layers to separate completely.[14]

-

Stock Solution: Prepare a stock solution of the test compound in the organic (n-octanol) phase.

-

Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase.

-

Equilibration: Seal the vessel and shake it at a constant temperature until equilibrium is reached (typically for several hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the LogP using the measured concentrations.

Acid Dissociation Constant (pKa): The Driver of Ionization

The pKa is a measure of the strength of an acid in solution. It is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms.[17] A compound's ionization state is critically important as it dictates solubility, lipophilicity (LogD), and the ability to interact with biological targets.[18] For instance, the ionized form of a drug is typically more water-soluble, while the neutral form is more lipid-soluble and thus more readily crosses cell membranes.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly precise and common method for determining pKa values.[19][20] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[18][19]

Causality of Experimental Choices:

-

Calibrated pH Meter: The accuracy of the pKa value is directly dependent on the accuracy of the pH measurements. Therefore, precise calibration of the pH meter using standard buffers (e.g., pH 4, 7, and 10) is a non-negotiable first step.[19]

-

Inert Atmosphere: Purging the solution with nitrogen removes dissolved carbon dioxide, which can form carbonic acid in solution and interfere with the titration of weak bases or in neutral-to-high pH ranges.[19][20]

-

Titration Curve Analysis: The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the inflection point.[17][19] At this half-equivalence point, the concentrations of the protonated and deprotonated species are equal, and therefore, pH = pKa.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, 10.0).[19]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (typically around 1 mM).[19]

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen for 10-15 minutes before and during the titration.[19] Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Titration: Add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.[19] This can be precisely located by finding the inflection point on the curve or the peak of the first derivative plot (ΔpH/ΔV).

Conclusion: A Foundation for Rational Drug Design

The physicochemical properties of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate—its melting point, solubility, lipophilicity, and pKa—are not merely abstract data points. They are critical descriptors that collectively define the compound's potential behavior in a biological system. A thorough and mechanistically-driven understanding of these characteristics, obtained through robust and well-validated experimental protocols, is essential for any scientist working in drug discovery. This knowledge empowers researchers to make informed decisions, to rationally design molecules with improved ADME profiles, and to ultimately accelerate the development of new and effective medicines.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Takács-Novák, K., et al. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Available from: [Link]

-

Cambridge MedChem Consulting. LogP/D. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]

-

thinkSRS.com. Melting Point Determination. Available from: [Link]

-

Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]

-

University of Calgary. Melting point determination. Available from: [Link]

-

Protocols.io. (2024). LogP / LogD shake-flask method. Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

MDPI. Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. Available from: [Link]

-

SciSpace. (2020). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Available from: [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Available from: [Link]

-

ResearchGate. Medicinally important pyrazole derivatives. Available from: [Link]

-

Semantic Scholar. Interlaboratory study of log P determination by shake-flask and potentiometric methods.. Available from: [Link]

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

-

University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

SSERC. Melting point determination. Available from: [Link]

-

ASTM International. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Available from: [Link]

-

Molbase. Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]

-

Journal of Chemical Education. (1974). Determination of solubility: A laboratory experiment. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: Ethyl 1H-pyrazole-4-carboxylate in Drug Discovery. Available from: [Link]

-

MySkinRecipes. Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. Available from: [Link]

-

NIH. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Available from: [Link]

-

International Union of Crystallography. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Available from: [Link]

-

PubChem. ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. Available from: [Link]

-

SGT Life Sciences. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers. Available from: [Link]

-

PubChem. ethyl 1H-pyrazole-4-carboxylate. Available from: [Link]

-

University of Southampton. (2022). Compound 8: Ethyl 2-(4-Methoxybenzyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate. Available from: [Link]

- Google Patents. WO2011064798A1 - Process for the preparation of a pyrazole derivative.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate [myskinrecipes.com]

- 7. chemimpex.com [chemimpex.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. thinksrs.com [thinksrs.com]

- 10. westlab.com [westlab.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

A Technical Guide to the Synthesis and Derivatization of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of novel pyrazole derivatives based on the core scaffold, ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. As a Senior Application Scientist, the following sections will detail the synthetic rationale, experimental protocols, and biological evaluation of these compounds, offering field-proven insights into their potential as therapeutic agents.

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its metabolic stability and versatile chemical handles have led to its incorporation into a wide array of clinically successful drugs.[1] From the anti-inflammatory celecoxib to the anticancer agent ruxolitinib, the pyrazole scaffold has demonstrated its privileged status in drug design.[2][3] The derivatization of the pyrazole core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly attractive starting point for the development of novel therapeutics.[2][4] This guide focuses on derivatives of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, a versatile intermediate for creating libraries of compounds with potential anticancer and antimicrobial activities.

Synthesis of the Core Scaffold: Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

The synthesis of the core compound, while not explicitly detailed in a single source, can be reliably achieved through a two-step process involving the formation of the pyrazole ring followed by N-alkylation. This approach is supported by established methodologies for similar pyrazole derivatives.[5][6]

Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

The initial pyrazole ring is typically formed via a condensation reaction. A common and efficient method involves the reaction of a hydrazine with a β-ketoester derivative.

Experimental Protocol:

-

To a solution of ethyl 2-formyl-3-oxopropanoate in ethanol, slowly add hydrazine hydrate under ice bath conditions.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to yield ethyl 1H-pyrazole-4-carboxylate.

Step 2: N-Alkylation with 4-Methoxybenzyl Chloride

The second step involves the regioselective alkylation of the pyrazole nitrogen. The use of a base is crucial for deprotonating the pyrazole NH, facilitating the nucleophilic attack on the alkyl halide.

Experimental Protocol:

-

Dissolve ethyl 1H-pyrazole-4-carboxylate in a suitable solvent such as acetonitrile.

-

Add potassium carbonate as a base.

-

To this mixture, add 1-(chloromethyl)-4-methoxybenzene.

-

Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.[5]

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

Isolate the product by column chromatography on silica gel to obtain ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate.[5]

Synthetic Workflow for the Core Scaffold

Caption: Synthetic pathway for ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate.

Derivatization Strategies for Therapeutic Applications

The ethyl ester at the C4 position of the pyrazole ring is a versatile functional group that serves as a key handle for derivatization. The primary strategies involve its conversion to carboxamides and carbohydrazides, which are known to be important pharmacophores in a variety of therapeutic agents.[4][7]

Synthesis of Novel Pyrazole-4-carboxamide Derivatives

The conversion of the ethyl ester to an amide is a straightforward and widely used transformation in medicinal chemistry. This is typically achieved by direct amidation with a primary or secondary amine.

Experimental Protocol:

-

Dissolve ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate in a suitable solvent like methanol or ethanol.

-

Add the desired primary or secondary amine.

-

Heat the mixture to reflux for 12-24 hours. The reaction can be catalyzed by the addition of a base like sodium methoxide.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction and remove the solvent.

-

Purify the crude product by recrystallization or column chromatography.

Rationale for Carboxamide Derivatives: The amide bond is a key structural feature in many biologically active molecules, contributing to their binding affinity and selectivity for various protein targets.[8] By introducing diverse amine fragments, a wide range of chemical space can be explored to optimize interactions with the target protein.

Synthesis of Novel Pyrazole-4-carbohydrazide Derivatives

The synthesis of carbohydrazides from the corresponding ethyl ester provides another avenue for creating novel derivatives. This is typically achieved by reacting the ester with hydrazine hydrate.

Experimental Protocol:

-

Dissolve ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate in absolute ethanol.

-

Add an excess of hydrazine hydrate.

-

Reflux the mixture for 6-10 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture, and the product will often precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pyrazole-4-carbohydrazide.

Rationale for Carbohydrazide Derivatives: The carbohydrazide moiety is a versatile intermediate that can be further modified to create a variety of derivatives, including hydrazones and other heterocyclic systems, which have shown significant antimicrobial and anticancer activities.[9][10]

Derivatization Workflow

Caption: General derivatization and evaluation workflow.

Biological Evaluation and Structure-Activity Relationships (SAR)

The synthesized pyrazole derivatives are evaluated for their potential as anticancer and antimicrobial agents. The insights gained from this biological testing are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective compounds.

Anticancer Activity

The novel pyrazole-4-carboxamide and carbohydrazide derivatives are typically screened against a panel of human cancer cell lines using standard assays like the MTT assay to determine their cytotoxic activity.[11][12][13]

| Compound Series | R-Group on Amide/Hydrazide | Cancer Cell Line | IC50 (µM) | Reference |

| Carboxamides | 4-Chlorophenyl | A549 (Lung) | 23.21 | |

| 4-Methoxyphenyl | MCF-7 (Breast) | 25.76 | ||

| 3,5-Dimethoxyphenyl | HeLa (Cervical) | 19 | ||

| Carbohydrazides | Phenyl | A549 (Lung) | - | [14] |

| 4-Nitrophenyl | A549 (Lung) | - | [14] |

Structure-Activity Relationship Insights (Anticancer):

-

Substitution on the N-phenyl ring of the carboxamide: The presence of electron-withdrawing groups, such as chloro and nitro groups, on the phenyl ring attached to the amide nitrogen has been shown to enhance anticancer activity.

-

Nature of the linker: The amide linker is considered an essential active group for many pyrazole-based anticancer agents.[8]

-

Further derivatization of carbohydrazides: The carbohydrazide moiety can be further reacted to form hydrazones, which have demonstrated potent anticancer activities. The nature of the aldehyde or ketone used for this reaction significantly influences the biological activity.[14]

Antimicrobial Activity

The synthesized compounds are also evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. Standard methods like the broth microdilution method are used to determine the Minimum Inhibitory Concentration (MIC).[4][15][16]

| Compound Series | R-Group on Amide/Hydrazide | Bacterial Strain | MIC (µg/mL) | Reference |

| Carboxamides | 2,4-Dichlorophenyl | S. aureus | - | [16] |

| 4-Bromophenyl | B. subtilis | - | [16] | |

| Carbohydrazides | p-Tolyl | S. aureus | 62.5-125 | [7] |

| C. albicans | 2.9-7.8 | [7] |

Structure-Activity Relationship Insights (Antimicrobial):

-

Halogen substitution: The presence of halogen atoms, particularly chloro and bromo, on the aromatic rings of the derivatives often leads to enhanced antimicrobial activity.[16]

-

Hydrazone formation: The conversion of carbohydrazides to their corresponding hydrazones has been shown to significantly increase antibacterial and antifungal potency.[7] The electronic nature of the substituents on the aromatic aldehyde used for hydrazone formation plays a critical role in determining the spectrum and potency of antimicrobial activity.[10]

Signaling Pathway in Cancer Targeted by Pyrazole Derivatives

Caption: Inhibition of Receptor Tyrosine Kinase signaling by pyrazole derivatives.

Conclusion and Future Directions

The ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate scaffold is a versatile starting point for the synthesis of novel pyrazole derivatives with significant potential in drug discovery. The straightforward derivatization to carboxamides and carbohydrazides allows for the creation of diverse chemical libraries. The biological evaluation of these derivatives has revealed promising anticancer and antimicrobial activities, and the initial structure-activity relationship studies provide a rational basis for the design of more potent and selective therapeutic agents.

Future work should focus on expanding the library of derivatives by introducing a wider variety of substituents on the aromatic rings and by exploring further chemical transformations of the carbohydrazide moiety. In silico studies, such as molecular docking, can be employed to better understand the binding modes of these compounds with their biological targets and to guide the design of next-generation pyrazole-based drugs.

References

-

Abdel-Latif, E., et al. (2009). Synthesis and molluscicidal activity of some new thiophene, thiadiazole and pyrazole derivatives. European journal of medicinal chemistry, 44(3), 1250-1256. Available from: [Link]

-

Al-Omair, M. A. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(4), 885-892. Available from: [Link]

-

Bruno, G., et al. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 15(21), 6893-6899. Available from: [Link]

-

Desai, N. C., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry, 35(7), 1841-1847. Available from: [Link]

-

El-Metwally, A. M. (2017). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 22(11), 1895. Available from: [Link]

-

Fadda, A. A., et al. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 64(5), 2445-2452. Available from: [Link]

-

Hamed, M. A., et al. (2019). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 3(4), 486-497. Available from: [Link]

-

Hassan, A. S., et al. (2023). A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific Reports, 13(1), 14690. Available from: [Link]

-

Hassan, G. S., et al. (2011). Synthesis and in vitro cytotoxic activity of novel pyrazolo[3,4-d]pyrimidines and related pyrazole hydrazones toward breast adenocarcinoma MCF-7 cell line. Bioorganic & medicinal chemistry, 19(22), 6808-6817. Available from: [Link]

-

Kumar, D., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320803. Available from: [Link]

-

Metwally, A. A., et al. (2014). Synthesis and anticancer activity of substituted pyrazole derivatives. Organic Chemistry: An Indian Journal, 10(7), 263-270. Available from: [Link]

-

Mohamed, M. S., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(11), 7689-7711. Available from: [Link]

-

Pan, L., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science, 81(1), 119-126. Available from: [Link]

-

Patel, J. M., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-6. Available from: [Link]

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(21), 6433. Available from: [Link]

-

Shi, C.-X., & Xie, Y.-M. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1084. Available from: [Link]

-

Squeo, B. M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. International Journal of Molecular Sciences, 25(9), 4607. Available from: [Link]

-

Taha, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. *Journal of Molecular Structure, 1307, 137931. Available from: [Link]

-

Thore, S. N., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-15. Available from: [Link]

-

Wang, Z., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules, 27(19), 6289. Available from: [Link]

-

World Health Organization. (2022). Global cancer report. Available from: [Link]

-

Xie, Y.-M., & Shi, C.-X. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. IUCrData, 67(5), o1084. Available from: [Link]

-

Zhang, M., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(8), 3589-3600. Available from: [Link]

-

Fushimi, N., et al. (2012). Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia. Bioorganic & Medicinal Chemistry, 20(22), 6598-6612. Available from: [Link]

-

Gontarska, M., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 26(16), 4991. Available from: [Link]

-

MySkinRecipes. (n.d.). Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. Available from: [Link]

-

ResearchGate. (2022). Structure–activity relationship summary of tested compounds. Available from: [Link]

-

Amanote Research. (n.d.). Ethyl 1-(4-Methoxybenzyl)-3-P-Tolyl-1h-Pyrazole-5-Carboxylate. Available from: [Link]

-

Panday, A., & Kumar, A. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592. Available from: [Link]

-

Heller, S. T., et al. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 13(14), 1438-1453. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. mdpi.com [mdpi.com]

- 11. asianpubs.org [asianpubs.org]

- 12. tsijournals.com [tsijournals.com]

- 13. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemmethod.com [chemmethod.com]

- 16. jpsionline.com [jpsionline.com]

Biological activity screening of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

An In-Depth Technical Guide Biological Activity Screening of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: The Strategic Imperative for Screening Novel Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone of medicinal chemistry, representing a privileged scaffold that consistently yields compounds with a vast spectrum of biological activities.[1][2] Its derivatives have been successfully developed into drugs for a range of therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents.[3][4] The subject of this guide, Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, is a novel entity built upon this promising framework. The methoxybenzyl group introduces specific electronic and steric features that may modulate target binding and pharmacokinetic properties, making a systematic biological evaluation not just necessary, but compelling.

This document eschews a generic, one-size-fits-all template. Instead, it presents a bespoke, logically sequenced screening cascade designed to efficiently and comprehensively elucidate the therapeutic potential of this specific molecule. We will proceed from high-throughput computational predictions to foundational in vitro assays, providing not just the "how" but the critical "why" behind each experimental choice. This is a field-proven strategy to maximize data acquisition while conserving resources, ensuring that every step is a self-validating system for robust and reliable lead characterization.

Part 1: Foundational Analysis - In Silico and Physicochemical Profiling

Before committing valuable resources to wet-lab experiments, a robust computational assessment is paramount. This initial phase serves to predict the compound's "drug-likeness" and potential biological targets, guiding the subsequent experimental design.

ADMET Profiling: Predicting the Pharmacokinetic Journey

The fate of a drug in the body—its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—determines its ultimate success or failure.[5] Early in silico ADMET profiling is a critical risk-mitigation strategy, flagging potential liabilities long before they derail a development program.[6][7] Using established computational models, we can estimate key parameters for our target compound.

Causality of Choice: This step is about feasibility. A compound with potent biological activity but poor predicted absorption or high toxicity is unlikely to become a viable drug. By running these predictions first, we prioritize compounds that have a higher probability of success in later, more complex biological systems.

Molecular Docking: Identifying Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[8][9] Given the known activities of the pyrazole scaffold, we can hypothesize potential targets and use docking to assess binding affinity and interaction modes.[10]

Key Hypothetical Targets for Docking:

-

Cyclooxygenase-2 (COX-2): Many pyrazole-based nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-2.[1][11]

-

Microbial Enzymes: Key bacterial or fungal enzymes (e.g., dihydrofolate reductase, lanosterol 14α-demethylase) are validated targets for antimicrobial agents.

-

Tyrosine Kinases: Various kinases are crucial in cancer cell signaling pathways and are common targets for anticancer drugs.

The Logic of Docking: A high docking score (low binding energy) suggests a favorable interaction, justifying the pursuit of in vitro assays against that specific target. It provides a mechanistic hypothesis for any activity we subsequently observe.

Caption: A streamlined workflow for the initial in silico evaluation of the candidate compound.

Part 2: Primary In Vitro Biological Screening Cascade

Following a favorable in silico profile, we proceed to a tiered series of in vitro assays. The following protocols are selected for their robustness, reproducibility, and relevance to the known biological profile of pyrazole derivatives.

Antimicrobial Activity Screening

Rationale: The pyrazole nucleus is a common feature in many compounds with demonstrated antibacterial and antifungal properties.[2][3] Therefore, a broad-spectrum antimicrobial screen is a logical starting point.

This method is a cost-effective and widely used technique for initial screening to determine if the compound has any antimicrobial activity.[12]

-

Principle: The test compound diffuses from a well through a solidified agar medium. If the compound is effective against the microorganism seeded on the agar, it will inhibit its growth, resulting in a clear zone of inhibition around the well.[12]

-

Step-by-Step Protocol:

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi). Pour into sterile Petri dishes and allow to solidify.

-

Inoculum Preparation: Prepare a microbial suspension of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Seeding: Uniformly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

-

Well Preparation: Using a sterile cork borer, create uniform wells (e.g., 6 mm diameter) in the seeded agar.

-

Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a non-inhibitory solvent like DMSO) at various concentrations into the wells.

-

Controls: Use the solvent (e.g., DMSO) as a negative control and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.

-

Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

-

Observation: Measure the diameter of the zone of inhibition (in mm) around each well.

-

If activity is observed in the diffusion assay, the next step is to quantify this activity by determining the Minimum Inhibitory Concentration (MIC). The broth microdilution method is the gold standard for this.[12]

-

Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with the microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

-

Data Presentation (Hypothetical):

| Microorganism | Test Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| S. aureus (ATCC 29213) | 64 | 0.5 | N/A |

| E. coli (ATCC 25922) | >128 | 1 | N/A |

| C. albicans (ATCC 90028) | 32 | N/A | 2 |

Anticancer (Cytotoxicity) Screening

Rationale: The pyrazole scaffold is integral to several approved anticancer drugs, often acting through kinase inhibition or other antiproliferative mechanisms.[1][2] Evaluating the compound's effect on cancer cell viability is a critical screen.

The MTT assay is a highly reliable and standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[13][14][15]

-

Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][16] The amount of formazan produced is directly proportional to the number of living cells. The insoluble crystals are dissolved, and the color intensity is measured spectrophotometrically.[13]

-

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast, A549 lung, HeLa cervical) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with untreated cells (negative control) and cells treated with a standard cytotoxic drug (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Observe the formation of purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of ~570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot a dose-response curve (% viability vs. log concentration).

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Caption: The sequential workflow for conducting the MTT cell viability and cytotoxicity assay.

-

Data Presentation (Hypothetical):